molecular formula C18H14N4OS B2881720 N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide CAS No. 1021996-57-5

N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

Cat. No.: B2881720
CAS No.: 1021996-57-5
M. Wt: 334.4
InChI Key: NANDMCRQACJASA-UHFFFAOYSA-N
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Description

“N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide” is a chemical compound with the molecular formula C18H14N4OS . It is also known by other synonyms such as “N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide” and "N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide" .


Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of various studies . For instance, one study described the synthesis and anticancer activity evaluation of N-acetamide derivatives containing a (benz)azole moiety . Another study provided detailed NMR and IR data for a similar compound .


Molecular Structure Analysis

The molecular structure of “N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide” has been analyzed in several studies . These studies have used techniques such as natural bond orbital analysis, electronic structure analysis, and vibrational spectral analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its synthesis . For example, one study suggested that IMP dehydrogenase is the site of action for aminothiADiazole metabolites .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide” are detailed in various databases . The compound has a molecular weight of 334.4 g/mol, a XLogP3-AA of 3.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Heterocyclic Compound Synthesis : Studies have focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, aiming for antimicrobial applications. These compounds, including thiazole, pyridone, and chromene derivatives, were synthesized via reactions involving cyanoacetamide, highlighting the versatility and potential of N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide derivatives in creating pharmacologically active agents (Darwish et al., 2014).

Antimicrobial and Antitumor Activities

  • Antimicrobial Evaluation : The synthesized compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results. This underscores the potential of these compounds in addressing resistant microbial strains and enhancing antimicrobial therapies (Darwish et al., 2014).
  • Anticancer Potential : Another study synthesized 5-methyl-4-phenyl thiazole derivatives to investigate their anticancer activity, revealing that specific derivatives exhibit high selectivity and potency against lung adenocarcinoma cells, indicating a promising avenue for cancer treatment research (Evren et al., 2019).

Chemical Activity and Charge Transfer Studies

  • Theoretical Analysis : A comprehensive study on a similar compound focused on its chemical activity, charge transfer dynamics, and theoretical properties, providing insights into the electronic and structural characteristics that underlie its biological activities. This analysis is critical for understanding how these compounds interact at the molecular level, offering a foundation for designing more effective derivatives (Ekici et al., 2020).

Properties

IUPAC Name

N-[4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c1-12(23)20-15-8-4-14(5-9-15)17-11-24-18(22-17)21-16-6-2-13(10-19)3-7-16/h2-9,11H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANDMCRQACJASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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